molecular formula C9H8ClF3N6O B10973021 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B10973021
M. Wt: 308.65 g/mol
InChI Key: HDFIQLUECMPWHS-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps. . The triazole ring is then incorporated through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific combination of functional groups and ring structures. The presence of both pyrazole and triazole rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H8ClF3N6O

Molecular Weight

308.65 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C9H8ClF3N6O/c1-5-7(10)8(9(11,12)13)17-19(5)2-6(20)16-18-3-14-15-4-18/h3-4H,2H2,1H3,(H,16,20)

InChI Key

HDFIQLUECMPWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN2C=NN=C2)C(F)(F)F)Cl

Origin of Product

United States

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